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molecular formula C12H14ClNO2 B8808552 Ethyl 3-(4-chloroanilino)but-2-enoate CAS No. 66558-25-6

Ethyl 3-(4-chloroanilino)but-2-enoate

Cat. No. B8808552
M. Wt: 239.70 g/mol
InChI Key: XZLWEBJIBFUTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06410562B1

Procedure details

A solution of 70 g (0.54 mol) of 4-chloroaniline, 70 ml (0.54 mol) of ethyl acetoacetate, and 0.6 ml acetic acid in 400 ml toluene was heated in a Dean-Stark apparatus for 19 at 130° C. The mixture was evaporated, and the remaining crystalline precipitate stirred with diisopropylether and filtered. The filtrate was concentrated and the residue purified via column chromatography on silica gel with dichloromethane/hexane 4:1.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[C:9]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:10][C:11]([CH3:13])=O.C(O)(=O)C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:11]([CH3:13])=[CH:10][C:9]([O:15][CH2:16][CH3:17])=[O:14])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
70 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the remaining crystalline precipitate stirred with diisopropylether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified via column chromatography on silica gel with dichloromethane/hexane 4:1

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)NC(=CC(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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